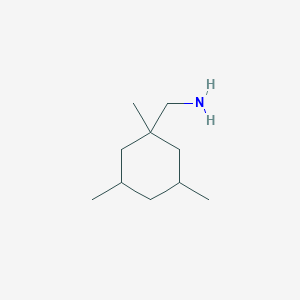

(1,3,5-Trimethylcyclohexyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(1,3,5-trimethylcyclohexyl)methanamine |

InChI |

InChI=1S/C10H21N/c1-8-4-9(2)6-10(3,5-8)7-11/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

PXUMKNJVHDOPSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)CN)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,3,5 Trimethylcyclohexyl Methanamine

Direct Synthetic Routes

Direct routes aim to construct the target molecule through sequential bond-forming reactions.

Alkylation and Hydrogenation Approaches

Alkylation of amines with alcohols represents a sustainable method for forming C-N bonds. researchgate.net This process, often catalyzed by transition metals, follows a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net The catalyst temporarily removes hydrogen from the alcohol to form an aldehyde, which then reacts with an amine to form an imine. This imine is subsequently hydrogenated by the catalyst using the "borrowed" hydrogen to yield the alkylated amine. researchgate.netd-nb.info

Another approach involves the thorough hydrogenation of aromatic components. For instance, cycloaliphatic diamines can be prepared by hydrogenating aromatic diamines in the presence of a supported ruthenium catalyst. google.com Pre-treatment of the catalyst with oxygen or air can increase the reaction rate. google.com While not a direct route to (1,3,5-Trimethylcyclohexyl)methanamine, the principle of ring hydrogenation is a key step in several potential pathways.

Cycloaddition and Substitution Processes

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for synthesizing substituted six-membered rings. A [4+2] cycloaddition between a diene and a dienophile can create a cyclohexene ring with a specific substitution pattern. mdpi.com Subsequent reduction of the double bond and modification of functional groups can lead to the desired saturated cyclohexane (B81311) core. For example, reactions of 5-methylidene-hydantoins with 1,3-dienes like isoprene or 2,3-dimethylbutadiene proceed to form spiro-compounds, demonstrating the utility of this reaction class in creating substituted cyclic systems. mdpi.com

Following the creation of the cyclic structure, nucleophilic substitution can be employed to introduce the aminomethyl group. This might involve converting a hydroxyl group to a good leaving group (like a tosylate or halide) and then reacting it with an amine source, such as ammonia or an azide followed by reduction.

Reductive Amination and Direct Amination Strategies for Methanamine Moiety

Reductive amination is a widely used and efficient method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com The process involves the reaction of the carbonyl group with an amine (like ammonia for a primary amine) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. nih.govyoutube.com This one-pot reaction is often preferred over direct alkylation as it avoids issues with over-alkylation. masterorganicchemistry.com

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.com Catalytic hydrogenation can also be employed as the reduction step. wikipedia.org This strategy is central to precursor-based syntheses where a ketone, such as 3,3,5-trimethylcyclohexanone, is the starting material. wikipedia.org

Direct amination involves the direct displacement of a leaving group by an amine. For example, allylic amines can be obtained through the base-catalyzed hydrolysis of allylic urazoles, which are formed via an ene reaction followed by N-alkylation. nih.gov In another approach, vicarious nucleophilic substitution of hydrogen in electron-deficient nitroaromatics can be used to introduce an amine group directly onto a ring. nih.gov

Precursor-Based Synthesis

These routes utilize readily available starting materials that already contain the core trimethylcyclohexyl structure or a close analogue.

Derivatization from 3,3,5-Trimethylcyclohexanone and Isophorone (B1672270) Nitrile

A significant industrial route to a trimethylcyclohexylmethanamine isomer involves the precursor isophorone. Isophorone is first converted to 3,3,5-trimethylcyclohexanone via partial hydrogenation. researchgate.netmdpi.com

Alternatively, isophorone can be reacted with hydrogen cyanide to form isophorone nitrile (3-cyano-3,5,5-trimethylcyclohexanone). google.com This nitrile is a key intermediate for producing 3-aminomethyl-3,5,5-trimethylcyclohexylamine (Isophorone diamine, IPDA). google.comnih.gov The synthesis proceeds through catalytic hydrogenation and reductive amination of the isophorone nitrile in the presence of ammonia and hydrogen. google.com This process reduces both the ketone and the nitrile group to amine functionalities.

The synthesis of IPDA from isophorone can be optimized in a three-step process:

Cyanidation: Reaction of isophorone with a cyanide source to produce isophorone nitrile. Optimal conditions can yield up to 94.9%. researchgate.net

Imidization: Formation of an intermediate imine from the isophorone nitrile. researchgate.net

Hydrogenation: Catalytic hydrogenation of the imine intermediate to yield the final diamine product with yields up to 95.6%. researchgate.net

Below is a table summarizing the optimized reaction conditions for the synthesis of Isophorone diamine.

| Reaction Step | Precursor | Reagents/Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) |

| Cyanidation | Isophorone | NaCN, NH₄Cl, DMF | 70 | N/A | 94.9 |

| Hydrogenation | Isophoroneimine | Raney Co, H₂, NH₃ | 120 | 6 (H₂), 0.2 (NH₃) | 95.6 |

This data is for the synthesis of Isophorone diamine, an isomer of this compound. researchgate.net

Catalytic Hydrogenation of Trimethylbenzene Analogues

The most direct conceptual route to a (1,3,5-trimethylcyclohexyl) core is the catalytic hydrogenation of 1,3,5-trimethylbenzene (mesitylene). The hydrogenation of aromatic rings to their corresponding cycloalkanes is a well-established industrial process, typically requiring catalysts such as ruthenium, rhodium, or nickel under hydrogen pressure. google.comgoogleapis.com

Once 1,3,5-trimethylcyclohexane (B44294) is obtained, it would require functionalization, for example, through radical halogenation, to introduce a handle for adding the methanamine side chain. A more convergent approach would involve the formylation of mesitylene followed by hydrogenation of both the ring and the aldehyde, and subsequent reductive amination. However, the selective hydrogenation of the aromatic ring while preserving a side-chain functional group presents a significant chemical challenge. A plausible, albeit multi-step, pathway could involve:

Hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane.

Halogenation to form (halomethyl)-1,3,5-trimethylcyclohexane.

Nucleophilic substitution with a nitrogen source (e.g., ammonia or sodium azide followed by reduction) to yield the final product.

Advanced and Stereoselective Synthesis

The stereoselective synthesis of complex molecules such as this compound, which contains multiple stereocenters, requires advanced and highly controlled synthetic methodologies. Modern organic synthesis has moved towards strategies that are not only efficient in terms of yield but also offer high degrees of stereoselectivity, allowing for the precise arrangement of atoms in three-dimensional space. The following sections detail sophisticated strategies applicable to the construction of functionalized and stereochemically rich cyclohexane frameworks, the core of the target molecule. These methods include organocatalytic cascade reactions, transition-metal-catalyzed annulations, and biocatalytic functionalizations.

Organocatalytic Cascade Reactions for Functionalized Cyclohexanes

Organocatalytic cascade reactions have become a powerful tool for the rapid assembly of complex molecular architectures from simple precursors in a single operation. acs.orgnih.gov These reactions combine multiple catalytic cycles—such as iminium and enamine catalysis—to form several bonds and stereocenters in a highly controlled manner. acs.orgprinceton.edu This approach is particularly effective for synthesizing substituted cyclohexanes and cyclohexylamines.

A notable strategy involves a one-pot, three-component cascade reaction to produce highly functionalized cyclohexylamines. acs.orgorganic-chemistry.org This sequence can be initiated from 2,6-diketones, an amine, and a Hantzsch ester, utilizing a chiral Brønsted acid, such as a derivative of phosphoric acid, as the catalyst. acs.orgorganic-chemistry.org The reaction proceeds through a sequence of aldol addition, dehydration, conjugate reduction, and finally, a reductive amination. acs.orgorganic-chemistry.org The achiral amine substrate is ultimately incorporated into the final product. acs.org A key advantage of this methodology is the ability to generate products with high yields and excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee). organic-chemistry.org The stereochemical outcome, particularly the cis-selectivity of the final cyclohexylamine, is critically controlled by the chiral phosphoric acid catalyst. acs.orgorganic-chemistry.org

Another powerful organocatalytic approach is the Michael-Michael-addition sequence, which can construct cyclohexane rings bearing multiple stereocenters. For instance, a one-pot procedure using an amino-squaramide catalyst followed by an achiral base can yield fully substituted cyclohexanes with up to five contiguous stereocenters. nih.gov This method demonstrates excellent stereocontrol, achieving high diastereomeric ratios (>30:1 dr) and enantioselectivities (96–99% ee). nih.gov

These cascade reactions offer a highly efficient pathway to substituted cyclohexanes, which are direct precursors to molecules like this compound. The ability to control multiple stereocenters in a single, one-pot operation significantly streamlines the synthetic process.

| Catalyst System | Reaction Type | Key Features | Stereoselectivity | Reference |

| Chiral Phosphoric Acid (TRIP) / Achiral Amine | Aldol-Dehydration-Reduction-Reductive Amination | Forms cis-3-substituted cyclohexylamines from 2,6-diketones. | High enantioselectivity (>90% ee) and good diastereoselectivity. | acs.orgorganic-chemistry.org |

| Amino-squaramide / Achiral Base | Michael-Michael-1,2-Addition | Creates fully substituted cyclohexanes with five stereocenters. | Excellent diastereoselectivity (>30:1 dr) and enantioselectivity (96-99% ee). | nih.gov |

| Diphenylprolinol Silyl Ether | Michael-Michael Cascade | Generates highly substituted fused carbocycles from β-ketoesters. | High diastereoselectivity (≥91:9 dr) and enantioselectivity (≥96% ee). | nih.gov |

Iridium-Catalyzed Annulation Strategies

Transition metal catalysis provides alternative and powerful strategies for the construction of carbocyclic frameworks. Iridium-catalyzed reactions, in particular, have been developed for the stereoselective synthesis of functionalized cyclohexanes through novel annulation strategies. acs.orgnih.govresearchgate.net

A prominent example is the (5+1) annulation strategy, which constructs a cyclohexane ring by combining a C5 building block (a 1,5-diol) with a C1 building block (a methyl ketone). acs.orgnih.gov This process is mediated by an iridium catalyst and operates through a "hydrogen borrowing" mechanism. acs.orgresearchgate.net The iridium catalyst first oxidizes the 1,5-diol in situ to generate a dialdehyde. This is followed by a double aldol condensation with the methyl ketone and subsequent reduction steps where the catalyst returns the borrowed hydrogen to complete the cyclization and form the cyclohexane ring. acs.org

This methodology allows for the synthesis of multiply substituted cyclohexane products with a high degree of control over the relative stereochemistry. acs.orgresearchgate.net The strategic choice of substrates, such as using sterically demanding pentamethylphenyl (Ph*) ketones, can influence the reaction's efficiency and selectivity. acs.org The resulting functionalized cyclohexanes can be readily converted into a variety of other derivatives without loss of stereochemical integrity, making this a versatile method for accessing complex target molecules. acs.org

| Catalyst | Reactants | Reaction Type | Key Features | Stereocontrol | Reference |

| Iridium Complex | 1,5-Diol and Methyl Ketone | (5+1) Annulation via Hydrogen Borrowing | Direct access to multisubstituted cyclohexanes. | High levels of control over relative stereochemistry. | acs.orgnih.govresearchgate.net |

| Hydroxoiridium Complex | α-Oxocarboxylic Acid and 1,3-Diene | [3+2] Annulation | Produces α-hydroxy-γ-lactones with high trans relative stereochemistry. | High diastereoselectivity. Asymmetric version provides high enantioselectivity. | rsc.org |

Biocatalytic Approaches for Stereoselective Functionalization

Biocatalysis has emerged as a compelling strategy for the synthesis of chiral compounds, offering exceptional selectivity under mild reaction conditions. Enzymes can be used to perform specific chemical transformations with high enantio- and regioselectivity, which is particularly valuable for the synthesis of chiral amines. frontiersin.org

For the synthesis of chiral cyclohexylamines, biocatalytic reductive amination is a highly effective approach. frontiersin.orgnih.gov This can be achieved using enzymes such as imine reductases (IREDs) and amine dehydrogenases (AmDHs). frontiersin.orgnih.gov These enzymes catalyze the conversion of a ketone to a chiral amine with high enantiomeric excess. frontiersin.orgthieme-connect.de For instance, native AmDHs have shown high activity towards substrates like cyclohexanone, producing the corresponding (S)-amines with excellent enantioselectivity (ee > 97%). frontiersin.org

More complex, multi-enzyme cascade reactions have been developed to convert unfunctionalized cycloalkanes directly into amines. rsc.org A one-pot, three-enzyme system can be employed, involving:

A cytochrome P450 monooxygenase to hydroxylate the cycloalkane to a cyclohexanol.

An alcohol dehydrogenase to oxidize the alcohol to a cyclohexanone.

A reductive aminase to convert the ketone into the final chiral amine. rsc.org

This cascade approach enables the direct amination of simple hydrocarbon feedstocks, representing a highly efficient and "green" synthetic route. rsc.org Furthermore, multifunctional biocatalysts have been discovered that can catalyze a sequence of reactions, such as an amine-activated conjugate reduction of an α,β-unsaturated cycloalkenone followed by a reductive amination, to yield diverse chiral amine diastereomers. nih.gov These biocatalytic methods provide a powerful and sustainable platform for the stereoselective functionalization of cyclohexane rings to produce precursors for compounds like this compound. nih.gov

| Enzyme Class | Reaction Type | Substrate(s) | Product | Key Features | Reference |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Cyclohexanone | Chiral Cyclohexylamine | High enantioselectivity (ee > 97%) for (S)-amines. | frontiersin.org |

| P450 Monooxygenase, Alcohol Dehydrogenase, Reductive Aminase | Multi-enzyme Cascade | Cycloalkane | Chiral Secondary Amine | One-pot conversion of unfunctionalized alkanes to amines. | rsc.org |

| Imine Reductase (IRED) | Conjugate Reduction / Reductive Amination | Cycloalk-2-enone, Amine | Chiral Amine Diastereomers | Multifunctional enzyme enables tandem reactions with good stereoselectivity. | nih.gov |

Chemical Reactivity and Transformation Pathways of 1,3,5 Trimethylcyclohexyl Methanamine

Amine Reactivity in Organic Transformations

The primary amine functionality is the most reactive site in the molecule, readily participating in a variety of organic transformations characteristic of alkylamines.

The aminomethyl group, -CH₂NH₂, features a nitrogen atom with a lone pair of electrons, rendering it nucleophilic. This allows it to attack electron-deficient centers, initiating a range of chemical reactions. The steric hindrance imposed by the bulky trimethylcyclohexyl ring can modulate this reactivity, potentially influencing reaction rates and the feasibility of certain transformations compared to less hindered primary amines.

Key reactions involving the nucleophilic aminomethyl group include:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Carbonyl Addition: Nucleophilic addition to aldehydes and ketones to form imines via a hemiaminal intermediate.

A significant application of primary amines is in polyaddition reactions, particularly for the synthesis of non-isocyanate polyurethanes (NIPUs). The reaction between an amine and a cyclic carbonate is a key step in forming poly(hydroxyurethane)s (PHUs). researchgate.net This process is considered a greener alternative to traditional polyurethane synthesis, which involves hazardous isocyanates. researchgate.net

The aminolysis of a five-membered cyclic carbonate by a primary amine, such as (1,3,5-Trimethylcyclohexyl)methanamine, proceeds via a nucleophilic ring-opening mechanism. This reaction results in the formation of a β-hydroxyurethane linkage. The general mechanism is depicted below:

The reaction rate and efficiency are influenced by several factors, including the nature of the amine and the cyclic carbonate, the solvent, temperature, and the presence of catalysts. researchgate.net For sterically hindered amines, the reaction may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The rigidity of the cycloaliphatic structure can also impact the properties of the resulting polymer, with rigid amines like isophorone (B1672270) diamine leading to PHUs with higher glass transition temperatures (Tg). researchgate.net

Table 1: Factors Influencing the Polyaddition of Amines and Cyclic Carbonates | Parameter | Effect on Reaction | Reference | | :--- | :--- | :--- | | Amine Nucleophilicity | Higher nucleophilicity generally leads to faster reaction rates. Steric hindrance can reduce reactivity. | researchgate.net | | Cyclic Carbonate Ring Size | Five-membered rings are generally reactive, though their polymerization can be thermodynamically challenging. researchgate.netmdpi.com | | Temperature | Increasing the temperature typically enhances the reaction rate. researchgate.net | | Catalyst | Strong bases can catalyze the reaction but may also lead to side reactions and the formation of polyurea fragments. researchgate.net |

Functionalization of the Cyclohexane (B81311) Ring System

While the aminomethyl group is the primary site of reactivity, the cyclohexane ring itself can undergo functionalization, although this typically requires harsher conditions or specific catalytic systems due to the strength of C-H bonds.

The direct and selective functionalization of C-H bonds is a powerful tool in organic synthesis, offering an atom-economical way to modify molecular scaffolds. mdpi.com For a molecule like this compound, the cyclohexane ring possesses multiple C-H bonds (axial and equatorial at various positions) that could potentially be targeted.

Strategies for C-H functionalization often involve transition-metal catalysis, where a metal catalyst inserts into a C-H bond, allowing for subsequent reaction with a coupling partner. The regioselectivity of such reactions on a substituted cyclohexane can be complex, influenced by steric and electronic factors. The presence of the aminomethyl group could also play a directing role in certain catalytic systems. While specific studies on this compound are limited, the oxidation of related structures like cis,cis-1,3,5-trimethylcyclohexane has been shown to yield triols with high stereoselectivity, indicating that selective transformations of the ring are possible.

The 1,3,5-trimethylcyclohexane (B44294) framework is a stable six-membered ring. Ring transformations, such as ring-opening or ring-expansion, are generally energetically unfavorable and would require specialized, high-energy conditions.

Derivatization reactions, however, are more common. These reactions modify the existing structure without altering the core ring system. Beyond the amine-focused reactions, derivatization could include:

Radical Halogenation: Introduction of a halogen atom (e.g., Cl, Br) onto the cyclohexane ring, typically with low regioselectivity.

Oxidation: Oxidation of the tertiary C-H bonds on the ring to form alcohols or ketones under strong oxidizing conditions.

The conformational properties of derivatives of the 1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid system have been studied, revealing that both chair and boat conformations can be adopted depending on the nature of the substituents. rsc.org This highlights the conformational flexibility that can influence the reactivity and properties of derivatized products.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specific to this compound are not extensively documented in the literature. However, the mechanisms of its expected key reactions can be inferred from well-established principles of organic chemistry.

Nucleophilic Attack of the Amine: The fundamental reaction of the aminomethyl group involves the donation of its electron lone pair to an electrophile. For instance, in the Baylis-Hillman reaction, a tertiary amine catalyst adds to an activated alkene to generate a stabilized nucleophilic anion, which then participates in subsequent steps. organic-chemistry.org While this compound is a primary amine, this illustrates the general principle of amine-initiated nucleophilic processes.

Polyaddition with Cyclic Carbonates: The mechanism is a nucleophilic acyl substitution on the carbonate carbonyl, followed by ring opening. The reaction is generally understood to proceed without the formation of by-products, making it an atom-economical process. researchgate.net Recent research has also explored the reversibility of this reaction at elevated temperatures, which is a key factor in the reprocessability and recycling of the resulting polyhydroxyurethane networks. sci-hub.se

Further mechanistic investigations, potentially using computational modeling and kinetic studies, would be necessary to fully elucidate the specific transition states, intermediates, and reaction pathways for the transformations of this compound.

Elucidation of Reaction Intermediates

While specific experimental studies elucidating the reaction intermediates of this compound are not extensively documented, the mechanisms can be inferred from the well-established chemistry of primary amines. In many reactions, particularly with carbon dioxide, the initial step involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic center.

A key reaction pathway for primary amines is the formation of carbamic acid in the presence of carbon dioxide. Theoretical calculations and experimental evidence for similar amine-CO2 reactions suggest that the formation of a zwitterionic intermediate, R-NH2+–COO−, is a crucial step. nih.govutexas.edu However, the formation of this zwitterion via a direct, four-membered transition state is considered to have a high energy barrier and to be inconsistent with orbital symmetry requirements. researchgate.net

Instead, a more plausible mechanism involves the catalytic assistance of a second molecule, such as another amine or a protic solvent molecule, which acts as a Brønsted base. nih.govresearchgate.net This leads to a six-membered transition state that facilitates proton transfer. In this mechanism, the nucleophilic attack of the amine on CO2 occurs concurrently with a proton transfer from the amine to the assisting base, which in turn delivers a proton to one of the oxygen atoms of the CO2 moiety. This concerted process lowers the activation energy for the formation of the carbamic acid product. nih.gov

Proposed Intermediates in the Reaction with CO2:

| Intermediate/Transition State | Description | Role in Mechanism |

| Zwitterion (R-NH2+–COO−) | A molecule with both a positive and a negative formal charge. | A transient species formed by the initial nucleophilic attack of the amine on carbon dioxide. utexas.edu |

| Six-membered Transition State | A cyclic arrangement involving the amine, CO2, and a proton-shuttling molecule (e.g., another amine or solvent). | Facilitates a low-energy pathway for proton transfer, leading to the formation of carbamic acid. nih.govresearchgate.net |

Kinetic Studies of this compound Reactions

In a study on 1,3,5-triisopropylcyclohexane (B12002370), the decomposition reactions were carried out in stainless-steel ampule reactors at temperatures ranging from 350 to 425 °C. nist.gov The extent of decomposition over time was monitored using gas chromatography. This data allowed for the determination of pseudo-first-order rate constants. nist.govnist.gov

The Arrhenius parameters, which describe the temperature dependence of the reaction rate, were calculated from these rate constants. The activation energy (Ea) represents the minimum energy required for the reaction to occur, while the pre-exponential factor (A) relates to the frequency of collisions in the correct orientation. nist.gov

Kinetic Data for the Thermal Decomposition of 1,3,5-Triisopropylcyclohexane nist.govnist.gov

| Temperature (°C) | Rate Constant (k, s⁻¹) |

| 350 | 2.38 × 10⁻⁷ |

| 375 | 1.43 × 10⁻⁶ |

| 400 | 1.15 × 10⁻⁵ |

| 425 | 7.28 × 10⁻⁵ |

Arrhenius Parameters for the Thermal Decomposition of 1,3,5-Triisopropylcyclohexane nist.gov

| Parameter | Value |

| Activation Energy (Ea) | 279 kJ/mol |

| Pre-exponential Factor (A) | 5.67 × 10¹⁶ s⁻¹ |

These parameters are crucial for predicting the decomposition rates at various temperatures and are essential for the application of such compounds in high-temperature environments. nist.gov Similar methodologies could be applied to study the kinetics of reactions involving this compound.

Interaction with Carbon Dioxide to Form Carbamic Acids

A significant and well-studied reaction of primary amines is their interaction with carbon dioxide to form carbamic acids. nih.gov This reversible reaction is of great interest, particularly in the context of carbon capture technologies. This compound, as a primary amine, is expected to readily undergo this reaction.

2 RNH₂ + CO₂ ⇌ RNHCOOH + RNH₃⁺

This equilibrium shows that two molecules of the amine react with one molecule of carbon dioxide to produce one molecule of carbamic acid and one molecule of the corresponding ammonium (B1175870) ion. In the presence of water, the carbamic acid can be deprotonated to form a carbamate (B1207046) ion (RNHCOO⁻).

The initial product, the carbamic acid, is generally unstable at room temperature and can revert to the parent amine and carbon dioxide. nih.gov The stability of the carbamic acid and the position of the equilibrium are influenced by factors such as temperature, pressure, and the solvent used. In aqueous solutions of similar sterically hindered amines, the produced carbamate is relatively unstable. researchgate.net

The formation of carbamic acid is a result of the nucleophilic amine attacking the electrophilic carbon of CO2. As detailed in section 4.3.1, this process is believed to proceed through a zwitterionic intermediate and is catalyzed by a second amine molecule or a protic solvent. nih.govutexas.eduresearchgate.net This interaction forms the basis for the use of amine solutions in CO2 scrubbing processes.

Advanced Spectroscopic and Structural Elucidation Techniques for 1,3,5 Trimethylcyclohexyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of (1,3,5-Trimethylcyclohexyl)methanamine. The molecule can exist as two primary diastereomers, cis and trans, depending on the relative orientation of the three methyl groups and the aminomethyl group on the cyclohexane (B81311) ring. These isomers will exhibit distinct NMR spectra.

One-Dimensional NMR (¹H, ¹³C) for Structural Assignment

One-dimensional ¹H and ¹³C NMR provide the fundamental framework for structural assignment by identifying the different chemical environments of the hydrogen and carbon atoms in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, one would expect to see signals corresponding to the three methyl carbons, the seven cyclohexane ring carbons (CH and CH₂ groups), and the aminomethyl carbon (-CH₂-). The chemical shifts provide insight into the hybridization and bonding environment of each carbon.

Illustrative ¹H and ¹³C NMR Data Table

Disclaimer: The following table presents hypothetical, yet chemically reasonable, NMR data for a potential isomer of this compound for illustrative purposes, as detailed experimental data is not widely published.

| Atom Position | Hypothetical ¹H Chemical Shift (δ ppm) | Multiplicity | Hypothetical ¹³C Chemical Shift (δ ppm) |

| -CH₂-NH₂ | 2.55 | d | 48.5 |

| -NH₂ | 1.20 | br s | - |

| Cyclohexane CH (x3) | 1.40 - 1.65 | m | 35.0 |

| Cyclohexane CH₂ (x3) | 0.80 - 1.30 | m | 45.2 |

| -CH₃ (x3) | 0.85 - 0.95 | d | 22.5 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would show cross-peaks between adjacent protons on the cyclohexane ring, helping to trace the carbon skeleton's proton network. It would also confirm the coupling between the methine proton at the point of substitution and the adjacent methylene (B1212753) protons of the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). This allows for the unambiguous assignment of each proton signal to its corresponding carbon, for instance, linking the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). This is a powerful tool for connecting molecular fragments. Key correlations would be expected between the methylene protons of the aminomethyl group and the quaternary and methine carbons of the cyclohexane ring, as well as between the methyl protons and their neighboring ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding. For this compound, NOESY can distinguish between cis and trans isomers by observing correlations between axial and equatorial protons and the substituents. For example, a strong NOE between a methyl group's protons and an axial proton on the ring would suggest a specific stereochemical arrangement.

Expected 2D NMR Correlations

| Experiment | Expected Key Correlations | Information Gained |

| COSY | Cross-peaks between adjacent CH and CH₂ protons on the cyclohexane ring. | Confirms the proton connectivity within the cyclohexane framework. |

| HSQC | Correlation of each ¹H signal to its directly attached ¹³C signal (e.g., CH₃ protons to CH₃ carbon). | Unambiguous assignment of carbon signals based on proton assignments. |

| HMBC | -CH₂-NH₂ protons to C1, C2, C6 of the ring. -CH₃ protons to adjacent ring carbons. | Establishes connectivity between the aminomethyl group and the ring. |

| NOESY | Correlations between axial-axial, axial-equatorial protons and substituents. | Differentiates between cis and trans isomers and determines ring conformation. |

Solid-State NMR for Bulk Structure and Dynamics

Solid-State NMR (ssNMR) provides structural information on the bulk, crystalline, or amorphous solid material. For a compound like this compound, which may exist in different crystalline forms (polymorphs), ssNMR is invaluable. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid, revealing subtle differences in crystal packing and molecular conformation between different solid phases.

Dynamic NMR and Variable-Temperature NMR for Conformational Analysis

The cyclohexane ring is not static and undergoes rapid conformational exchange, primarily through a "chair-chair" ring flip. Dynamic NMR and Variable-Temperature (VT) NMR are used to study these processes. mdpi.comdocbrown.info

At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial protons. By lowering the temperature, this exchange can be slowed or "frozen out." preprints.org Below the coalescence temperature, separate signals for the distinct axial and equatorial protons and substituents can be observed. Analyzing the spectra at various temperatures allows for the determination of the energy barrier (ΔG‡) for the ring flip and the equilibrium constant between the two chair conformers, providing insight into the thermodynamic stability of different conformations. mdpi.comdocbrown.info The bulky trimethyl and aminomethyl substituents significantly influence this conformational equilibrium.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). nih.govnih.gov This precision allows for the determination of the exact elemental formula of a molecule from its measured mass. For this compound (C₁₀H₂₁N), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass. nih.gov

HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₁₀H₂₁N⁺ | 155.1674 |

| [M+H]⁺ (protonated ion) | C₁₀H₂₂N⁺ | 156.1752 |

By comparing the experimentally measured mass to the calculated exact mass, the elemental composition can be confirmed with high confidence, which is a critical step in the identification of the compound.

Fragmentation Pattern Analysis for Structural Features

Mass spectrometry is a pivotal technique for elucidating the structure of "this compound" by analyzing the fragmentation patterns of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and various fragment ions. The fragmentation pathways are predictable and provide a fingerprint for the molecule's structure.

For aliphatic amines like this compound, the most characteristic fragmentation process is alpha-cleavage . This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The stability of the resulting nitrogen-containing cation makes this a highly favored pathway. The largest substituent attached to the α-carbon is typically lost as a radical. miamioh.edu

In the case of this compound, the alpha-cleavage results in the loss of the 1,3,5-trimethylcyclohexyl radical, leading to the formation of the [CH₂NH₂]⁺ ion. This fragment is expected to be the base peak in the mass spectrum, appearing at a mass-to-charge ratio (m/z) of 30. miamioh.edudocbrown.info

Other potential fragmentation pathways, though generally less prominent, can include:

Loss of a hydrogen atom from the molecular ion, resulting in an [M-1]⁺ ion.

Cleavage within the cyclohexane ring , leading to a complex series of hydrocarbon fragments. These often appear as clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Loss of the aminomethyl radical (•CH₂NH₂), though less favored than the alpha-cleavage that forms the stable m/z 30 ion.

The analysis of these patterns allows for the confirmation of key structural features, such as the presence of the primary aminomethyl group and the aliphatic cyclohexane ring.

| m/z Value | Proposed Ion Fragment | Fragmentation Pathway | Significance |

|---|---|---|---|

| 155 | [C₁₀H₂₁N]•+ | Molecular Ion ([M]•+) | Confirms molecular weight. May be weak or absent in EI. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage (loss of C₉H₁₉• radical) | Base peak, characteristic of a primary amine with an unsubstituted α-carbon. miamioh.edudocbrown.info |

| 154 | [C₁₀H₂₀N]⁺ | Loss of H• from the molecular ion | Common M-1 peak in amines. miamioh.edu |

| 140 | [C₉H₁₈N]⁺ | Loss of •CH₃ radical from the ring | Indicates presence of methyl groups. |

Advanced Ionization Techniques (EI, CI, ESI, MALDI) for Complex Mixtures

The analysis of this compound within complex mixtures necessitates the use of various ionization techniques, each offering distinct advantages. The choice of method depends on the analyte's properties and the desired information—be it detailed structural fragmentation or preservation of the molecular ion for accurate mass determination. fiveable.me

Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte molecules, causing extensive and reproducible fragmentation. metwarebio.com This is highly valuable for structural elucidation and for identifying unknown compounds by matching their fragmentation patterns against spectral libraries. For this compound, EI would be effective for confirming its identity through its characteristic alpha-cleavage pattern. However, the molecular ion peak may be weak or entirely absent, which can be a disadvantage when analyzing mixtures where the molecular weight is unknown. uvic.ca

Chemical Ionization (CI): CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduct formation. nih.gov This process imparts much less energy than EI, resulting in significantly less fragmentation. nih.gov The primary ion observed is typically the protonated molecule, [M+H]⁺. This makes CI ideal for determining the molecular weight of components in a mixture, as it provides a clear and abundant molecular ion, complementing the structural data obtained from EI.

Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly suited for polar and thermally labile molecules analyzed from a liquid phase, making it highly compatible with liquid chromatography (LC). metwarebio.comcreative-proteomics.com A solution of the sample is sprayed through a charged capillary, creating charged droplets from which ions desorb as the solvent evaporates. creative-proteomics.com For this compound, which contains a basic amine group, ESI in positive ion mode would efficiently generate the protonated molecule [M+H]⁺ with minimal fragmentation. This makes ESI-MS a powerful tool for quantifying the compound in complex biological or environmental matrices.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization method designed primarily for the analysis of large, non-volatile biomolecules like proteins and polymers. fiveable.memetwarebio.com The analyte is co-crystallized with a matrix that absorbs energy from a laser, leading to the gentle desorption and ionization of the analyte molecules, typically as [M+H]⁺ ions. wpmucdn.com While not the standard choice for a small, relatively volatile molecule like this compound, MALDI could be employed in specific research contexts, such as analyzing surface-bound derivatives or in mass spectrometry imaging applications. nih.gov

| Technique | Ionization Type | Primary Ion Formed | Key Advantage | Application in Mixtures |

|---|---|---|---|---|

| EI | Hard | [M]•+, Fragment Ions | Provides detailed structural information via fragmentation. metwarebio.com | Structural identification of volatile components. |

| CI | Soft | [M+H]⁺ | Clear molecular weight determination with little fragmentation. nih.gov | Confirming molecular weights of mixture components. |

| ESI | Soft | [M+H]⁺ | Ideal for polar compounds; easily coupled with LC. metwarebio.com | Quantification and detection in liquid samples. |

| MALDI | Soft | [M+H]⁺ | Suited for large, non-volatile molecules and imaging. metwarebio.comnih.gov | Specialized applications (e.g., surface analysis). |

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation to conventional mass spectrometry. nih.gov It separates ions not only by their mass-to-charge ratio (m/z) but also based on their size, shape, and charge distribution as they drift through a gas-filled chamber under the influence of a weak electric field. mdpi.com This property makes IM-MS exceptionally powerful for differentiating between isomers—molecules that have the same mass but different structural arrangements. researchgate.net

For this compound, several stereoisomers and constitutional isomers exist (e.g., (1,2,3-Trimethylcyclohexyl)methanamine). These isomers would be indistinguishable by mass spectrometry alone. However, in an ion mobility experiment, their different three-dimensional structures would result in different rotationally averaged collision cross-sections (CCS). The CCS is a measure of the effective area of the ion as it interacts with the drift gas.

A more compact isomer will experience fewer collisions with the drift gas and thus travel faster through the mobility cell, exhibiting a shorter drift time and a smaller CCS value. Conversely, a more extended or bulkier isomer will have a larger CCS and a longer drift time. By coupling ion mobility separation with high-resolution mass spectrometry, a complex mixture can be resolved into its individual isomeric components, providing a level of analytical detail that is difficult to achieve with other methods. chemrxiv.orgnih.gov This capability is crucial for stereochemical analysis and for distinguishing between closely related compounds in complex matrices. researchgate.net

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For this compound, the FT-IR spectrum would exhibit several characteristic absorption bands that confirm its structure:

N-H Stretching: As a primary amine (-NH₂), two distinct bands are expected in the 3400-3250 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks in this region is a definitive indicator of a primary amine.

C-H Stretching: Strong absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are characteristic of the C-H stretching vibrations within the methyl and cyclohexyl aliphatic groups.

N-H Bending (Scissoring): A medium to strong absorption band is expected in the range of 1650-1580 cm⁻¹, which is attributed to the scissoring (bending) vibration of the primary amine group.

C-N Stretching: The stretching vibration of the aliphatic carbon-nitrogen bond typically appears in the 1250-1020 cm⁻¹ region. This band may be of medium to weak intensity.

The absence of absorptions in other regions (e.g., C=O stretch around 1700 cm⁻¹, O-H stretch around 3500 cm⁻¹) would further confirm the purity and identity of the compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two peaks) |

| 2960-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Strong |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Strong |

| 1470-1450 | C-H Bend | Alkyl (CH₂, CH₃) | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to Weak |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. researchgate.net

For a molecule like this compound, Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, which are often weak or silent in the IR spectrum. Key features in the Raman spectrum would include:

C-C Stretching: The carbon-carbon single bonds that form the backbone of the cyclohexane ring would produce strong signals in the 800-1200 cm⁻¹ region.

Symmetric C-H Stretching: Symmetric C-H stretching vibrations of the alkyl groups tend to be strong in Raman spectra.

Because water is a very weak Raman scatterer, this technique is well-suited for analyzing samples in aqueous solutions without significant interference, which can be an advantage over FT-IR. thno.org

X-Ray Diffraction (XRD)

X-Ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular crystal lattice. The resulting diffraction pattern is unique to the crystal structure.

If a suitable single crystal of this compound or one of its salts (e.g., a hydrochloride salt) could be grown, single-crystal XRD analysis would provide a wealth of precise structural information, including:

Bond Lengths and Angles: Exact measurements of all bond lengths (C-C, C-N, C-H, N-H) and bond angles with very high precision.

Molecular Conformation: The definitive conformation of the trimethylcyclohexyl ring (e.g., chair conformation) and the orientation of the aminomethyl substituent (axial vs. equatorial).

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry of the chiral centers in the molecule.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including the geometry of intermolecular hydrogen bonds involving the amine group, which are critical in defining the solid-state structure. nih.govresearchgate.net

This technique provides the most complete and unambiguous structural picture of a molecule in the solid phase, serving as the ultimate reference for validating structures proposed by other spectroscopic methods.

Single-Crystal X-Ray Diffraction for Absolute Stereochemistry and Crystal Packing

Following a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound was identified. This analytical technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Powder X-Ray Diffraction for Crystalline Phases

Similarly, a thorough review of available scientific resources yielded no specific powder X-ray diffraction (PXRD) patterns or studies for this compound. PXRD is a powerful technique for analyzing the crystalline nature of a bulk sample.

If a sample of this compound is crystalline, PXRD analysis would produce a characteristic diffraction pattern. This pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the specific crystalline phase of the compound. It could be used to identify the compound, assess its purity, and distinguish between different polymorphic forms, which are different crystalline arrangements of the same molecule. The presence of sharp peaks in the diffractogram would confirm the crystalline nature of the material, while a broad, featureless pattern would indicate an amorphous solid.

Without experimental data, a representative data table for either technique cannot be generated.

Computational and Theoretical Studies on this compound: A Field Awaiting Exploration

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused on the compound this compound. While the methodologies outlined for such a study—including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and Molecular Dynamics (MD) simulations—are robust and widely applied in chemical research, their specific application to this particular molecule has not been documented in publicly available research.

This article, therefore, serves to outline the established theoretical framework through which this compound could be investigated, highlighting the types of insights such research would provide. The following sections describe the potential application of these computational methods to the target molecule, based on general principles and studies of analogous chemical structures.

Applications in Advanced Organic Synthesis and Materials Science Research Involving 1,3,5 Trimethylcyclohexyl Methanamine

Role as Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the goal is to convert achiral starting materials into chiral products with a high degree of stereoselectivity. nih.govnih.gov Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are fundamental to this field. While (1,3,5-Trimethylcyclohexyl)methanamine itself is an achiral molecule, its rigid cyclohexane (B81311) framework makes it an attractive scaffold for the synthesis of chiral derivatives.

The conversion of this amine into chiral auxiliaries or ligands allows for its application in stereoselective transformations. The principles of asymmetric synthesis often rely on such chiral molecules to guide the stereochemical outcome of a reaction. nih.gov For instance, chiral amines are crucial intermediates in the synthesis of many pharmaceutical compounds, where a specific enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause adverse effects. nih.gov

Although direct applications of this compound as a chiral building block are not extensively documented, its structure is analogous to other cyclic amines that are widely used. For example, derivatives of diaminocyclohexane have been reacted with other molecules to form enantiopure condensation products that serve as complex chiral structures. nih.gov The functionalization of the aminomethyl group and the substituted cyclohexane ring of this compound could similarly lead to the creation of novel chiral ligands, catalysts, or synthons for use in the synthesis of complex target molecules. elsevierpure.com

Ligand Design and Coordination Chemistry

The design of ligands that can coordinate to metal centers is a cornerstone of inorganic and organometallic chemistry, with applications ranging from catalysis to materials science. While research specifically detailing this compound in ligand design is limited, the closely related compound cis,cis-1,3,5-triaminocyclohexane (tach) provides a clear precedent for how the 1,3,5-substituted cyclohexane scaffold can be exploited in coordination chemistry. nih.govnih.gov

The 'tach' framework serves as a versatile, facially coordinating N3-donor ligand. Its three amino groups are held in a specific spatial arrangement by the rigid cyclohexane chair conformation, allowing them to bind to a single face of a metal center. This pre-organization is a key principle in ligand design for creating stable and reactive metal complexes.

Key Research Findings on 'tach'-Based Ligands:

Ruthenium(II) Complexes: The reaction of 'tach' with a ruthenium precursor forms [RuCl(tach)(DMSO-S)2]Cl, which is a valuable starting material for a wide range of other ruthenium complexes. The 'tach' ligand in these structures acts as a strong sigma donor, and the presence of its NH2 groups allows for hydrogen bonding, which further influences the ligand's coordinative properties. nih.gov

Copper(I) Complexes: Sterically bulky ligands have been synthesized by condensing 'tach' with substituted benzaldehydes. These ligands react with copper(I) sources to form complexes that can successfully bind carbon monoxide, demonstrating their potential in small molecule activation. nih.gov

These examples with the 'tach' molecule illustrate the utility of the 1,3,5-cyclohexane backbone for creating robust and sterically defined ligand environments around a metal ion. By analogy, derivatives of this compound could be synthesized to act as monodentate or, through further functionalization, multidentate ligands with unique steric and electronic properties conferred by the trimethyl-substituted ring.

Catalysis Mediated by this compound Derivatives

The amine functionality is central to various catalytic processes, particularly in the field of organocatalysis, where a small organic molecule accelerates a reaction without the need for a metal.

Organocatalysis and Amine-Catalyzed Reactions

Primary amines like this compound can be precursors to catalytically active secondary and tertiary amines. Tertiary amines, in particular, are widely used as nucleophilic catalysts in important carbon-carbon bond-forming reactions. poliuretanos.com.br A prominent example is the Morita-Baylis-Hillman (MBH) reaction, which involves the coupling of an activated olefin with an electrophile, typically an aldehyde, in the presence of a tertiary amine or phosphine (B1218219) catalyst. researchgate.net

While specific studies employing derivatives of this compound as the primary catalyst are not prominent, research has shown that chiral tertiary amines can function as efficient co-catalysts in conjunction with other organocatalysts, such as L-proline, to achieve high enantioselectivity in MBH reactions. researchgate.net The steric bulk provided by the 1,3,5-trimethylcyclohexyl group could influence the stereochemical outcome of such reactions if it were incorporated into a catalytically active amine structure.

The table below summarizes common tertiary amine catalysts and their general applications, providing context for the potential roles of derivatives of this compound.

| Catalyst Name | Typical Application | Catalytic Role |

| Triethylenediamine (TEDA/DABCO) | Polyurethane foams, Baylis-Hillman reaction | Strong gelling catalyst, nucleophilic catalyst |

| N,N-Dimethylcyclohexylamine (DMCHA) | Rigid polyurethane foams | Gelling and blowing reactions |

| 4-Dimethylaminopyridine (DMAP) | Esterification, acylation, Baylis-Hillman reaction | Highly active nucleophilic catalyst |

| bis(2-dimethylaminoethyl)ether (BDMAEE) | Flexible polyurethane foams | Strong blowing catalyst |

This table presents examples of common tertiary amine catalysts to illustrate their function in various chemical processes.

Role in Complex Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.govbeilstein-journals.org Many of the most important MCRs, such as the Ugi and Passerini reactions, are based on the unique reactivity of isocyanides and require an amine component. acsgcipr.orgmdpi.com

In a typical Ugi four-component reaction (U-4CR), a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. The reaction is initiated by the formation of an imine from the carbonyl compound and the amine. mdpi.com this compound, as a primary amine, is a suitable candidate for the amine component in such a reaction. The sterically demanding 1,3,5-trimethylcyclohexyl group would be incorporated into the final product, providing a route to complex molecules with a bulky, lipophilic substituent. This approach allows for the rapid generation of diverse chemical libraries from simple starting materials. nih.govrsc.org

The general mechanism for the role of an amine in an Ugi reaction is outlined below:

Imine Formation: The amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine.

Nitrilium Ion Formation: The isocyanide adds to the imine, forming a reactive nitrilium intermediate.

Nucleophilic Attack: The carboxylate (from the carboxylic acid component) attacks the nitrilium ion.

Mumm Rearrangement: An intramolecular acyl transfer results in the stable α-acylaminocarboxamide product.

The use of this compound in this pathway would lead to products with a distinct cycloaliphatic moiety, potentially influencing their physical and biological properties.

Precursor for Advanced Polymeric Materials Research

The development of sustainable and high-performance polymers is a major focus of modern materials science. Cycloaliphatic amines are valuable monomers for imparting rigidity, thermal stability, and durability to polymer backbones.

Development of Non-Isocyanate Polyurethanes

Traditional polyurethanes are synthesized through the reaction of polyols with diisocyanates, which are toxic and often derived from the hazardous chemical phosgene. mdpi.com This has driven significant research into non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). A leading method for NIPU synthesis is the polyaddition reaction of a compound containing at least two cyclic carbonate functional groups with a diamine. google.commdpi.com This route avoids the use of isocyanates entirely. bham.ac.uk

This compound, as a monoamine, can be used as a chain-terminating or modifying agent. However, related cycloaliphatic diamines, such as 1,3-cyclohexanebis(methylamine) and isophorone (B1672270) diamine, are frequently used as the amine component in NIPU synthesis to create crosslinked networks or enhance the thermomechanical properties of the resulting polymer. researchgate.netresearchgate.net The reaction between a bis(cyclic carbonate) and a diamine creates urethane (B1682113) linkages along with secondary hydroxyl groups, which can participate in hydrogen bonding and improve the material's properties. researchgate.net

The properties of NIPUs can be tailored based on the structure of the amine and carbonate monomers. nih.gov The incorporation of a rigid cycloaliphatic structure like the 1,3,5-trimethylcyclohexyl group is expected to increase the glass transition temperature (Tg) and mechanical strength of the resulting polyurethane. researchgate.net This makes such amines valuable for creating durable coatings, adhesives, and elastomers. nih.gov

| Amine Monomer Type | Expected Impact on NIPU Properties | Example |

| Linear Aliphatic Diamine | Flexibility, lower Tg | 1,6-Hexamethylenediamine |

| Cycloaliphatic Diamine | Rigidity, higher Tg, thermal stability | 1,3-Cyclohexanebis(methylamine) |

| Aromatic Diamine | High rigidity, very high Tg, brittleness | m-Xylenediamine |

This interactive table illustrates how the structure of the amine monomer influences the properties of non-isocyanate polyurethanes.

Synthesis of Specialty Polyamides

The incorporation of bulky cycloaliphatic structures, such as the one found in Isophorone Diamine, into the backbone of polyamides is a strategic approach to developing high-performance materials. These specialty polyamides exhibit a unique combination of properties that distinguish them from conventional aliphatic nylons. The trimethylcyclohexyl group disrupts the regular packing of polymer chains, leading to amorphous or semi-crystalline materials with notable characteristics.

Detailed Research Findings:

The synthesis of polyamides utilizing diamines with bulky cycloaliphatic structures like IPDA typically involves polycondensation reactions with various dicarboxylic acids. Research has shown that the inclusion of the isophorone moiety can significantly enhance the thermal and mechanical properties of the resulting polyamides. For instance, semi-aromatic polyamides prepared from IPDA exhibit high glass transition temperatures (Tg), often ranging from 217 to 239 °C, and good thermal stability, with initial degradation temperatures around 425–430 °C. rsc.org

The rigid and non-planar structure of the trimethylcyclohexyl ring hinders chain mobility, which contributes to a higher Tg. This is a desirable property for applications requiring dimensional stability at elevated temperatures. Furthermore, these specialty polyamides often demonstrate improved solubility in a wider range of organic solvents compared to their fully aromatic or linear aliphatic counterparts, which can be advantageous for processing. rsc.org

In some cases, copolyamides are synthesized by incorporating IPDA along with other diamines, such as hexamethylene diamine, and dicarboxylic acids like isophthalic acid and terephthalic acid. This approach allows for the fine-tuning of properties. For example, the incorporation of 5 to 50 mole percent of IPDA can result in tough, transparent, amorphous polyamides with good impact strength and resistance to boiling water. google.com The bulky nature of the IPDA monomer disrupts the crystallinity that would typically be present in a polyamide made solely from linear monomers, leading to amorphous and transparent materials.

The mechanical properties of polyamides containing the trimethylcyclohexyl structure are also noteworthy. They often exhibit good mechanical strength and stiffness, making them suitable for engineering applications. rsc.org The unique structure can also lead to materials with lower water absorption compared to standard polyamides, which is beneficial for maintaining mechanical properties in humid environments. google.com

Interactive Data Table: Properties of Polyamides Incorporating Bulky Cycloaliphatic Diamines

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 217 - 239 °C | rsc.org |

| Initial Degradation Temperature (Td) | 425 - 430 °C | rsc.org |

| Optical Transmittance (at 450 nm) | 83 - 85% | rsc.org |

| Impact Strength | Good | google.com |

| Water Absorption | Low Tendency | google.com |

Studies in Self-Assembly Assisted Material Development

The concept of self-assembly is crucial in the development of advanced materials with ordered nanostructures. In the context of polymers, the specific chemical structure of the repeating units can drive the spontaneous organization of polymer chains into well-defined morphologies. The incorporation of bulky and conformationally restricted units, such as the trimethylcyclohexyl group, can significantly influence the self-assembly behavior of polymers.

Detailed Research Findings:

While direct studies on the self-assembly of polyamides based on this compound are not prevalent, the principles governing the self-assembly of polymers with bulky side chains or backbone elements provide valuable insights. The presence of a bulky group like the trimethylcyclohexyl moiety can affect the packing of polymer chains and influence the resulting morphology of self-assembled structures.

In amphiphilic block copolymers, the balance between the hydrophilic and hydrophobic blocks dictates the formation of various nanostructures, such as micelles and vesicles. acs.org The introduction of a bulky cycloaliphatic group into one of the blocks would alter its effective volume and chain packing, thereby influencing the morphology of the resulting self-assembled aggregates. For instance, the increased steric hindrance from the trimethylcyclohexyl group could lead to the formation of micelles with a less dense core or favor the formation of non-spherical structures.

The self-assembly of polymers is not limited to block copolymers. Amphiphilic homopolymers, where the amphiphilicity arises from the monomer structure itself, can also self-assemble into well-defined structures. rsc.org A polyamide containing a hydrophilic backbone and bulky hydrophobic trimethylcyclohexyl groups could potentially exhibit such behavior, leading to the formation of unique supramolecular architectures.

Furthermore, the introduction of bulky side chains is a known strategy to influence the self-assembly of polymers. These side chains can disrupt the main-chain packing and introduce new intermolecular interactions that guide the assembly process. researchgate.net While in the case of polyamides from IPDA the bulky group is in the main chain, its influence on interchain interactions and packing is analogous to that of a large side group, preventing crystallization and promoting amorphous structures. This controlled disruption of order is a form of influencing the material's final solid-state structure, which is a key aspect of material development through self-assembly principles.

Future Research Directions and Challenges

Development of Novel Green Synthetic Methodologies

The chemical industry's increasing emphasis on sustainability necessitates a shift towards more environmentally friendly synthetic processes. For (1,3,5-Trimethylcyclohexyl)methanamine, future research will be directed at developing "green" methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or produce significant waste. osaka-u.ac.jp The development of green alternatives is a critical challenge. One promising avenue is the use of biocatalysis, employing enzymes to facilitate the synthesis under mild conditions. Another area of focus is the application of novel catalyst systems, such as platinum-molybdenum catalysts, which can transform carboxylic acids into amines with water as the only byproduct. osaka-u.ac.jp Research into sonochemical methods, which use ultrasound to drive reactions, also presents a viable green approach, potentially shortening reaction times and using water as a solvent. nih.gov

Key goals for future green synthetic methodologies include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of biomass-derived starting materials to replace petroleum-based precursors.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov

A comparative analysis of potential green synthetic routes is presented in the table below.

| Synthesis Method | Catalyst/Reagent | Solvent | Key Advantages | Potential Challenges |

| Catalytic Amination | Platinum-Molybdenum | Water | High yield, water as byproduct, mild conditions. osaka-u.ac.jp | Catalyst cost and stability. |

| Biocatalysis | Transaminases | Aqueous Buffer | High stereoselectivity, mild conditions. | Enzyme stability and substrate scope. |

| Sonochemistry | None specified | Water | Rapid reaction times, energy efficiency. nih.gov | Scalability and equipment cost. |

| Microwave-Assisted | Various | Varies | Reduced reaction times, improved yields. mdpi.com | Potential for localized overheating. |

Exploration of Unconventional Reactivity and Transformations

Beyond established synthetic routes, future research will delve into the unconventional reactivity of this compound to forge novel molecular architectures. This involves exploring its participation in reactions that are not typical for primary amines or that proceed through unusual mechanistic pathways.

One area of interest is the use of this amine in redox-annulation reactions, which can rapidly generate complex polycyclic amines from simple building blocks. nih.gov These reactions often involve the functionalization of both the amine nitrogen and an adjacent C-H bond. Another promising direction is the application of photoredox catalysis to enable previously inaccessible transformations, such as intermolecular [4 + 2] cycloadditions to create highly functionalized cyclohexylamine derivatives. nih.gov The unique steric hindrance provided by the trimethylcyclohexyl group could lead to unexpected regioselectivity and stereoselectivity in these reactions.

Future investigations will likely focus on:

C-H Activation: Developing methods for the direct functionalization of the C-H bonds within the trimethylcyclohexyl scaffold.

Radical Chemistry: Exploring the role of this compound and its derivatives in radical-mediated transformations. nih.gov

Novel Cycloadditions: Designing new cycloaddition reactions that leverage the electronic and steric properties of the molecule.

Catalyst Development: Using the amine itself or its derivatives as ligands to mediate new types of catalytic transformations.

Advancements in Stereocontrol and Enantioselective Synthesis

The presence of multiple stereocenters in this compound makes stereocontrol a paramount challenge and a significant area for future research. The development of methods to selectively synthesize specific stereoisomers is crucial for applications in pharmaceuticals and materials science, where chirality can dictate biological activity or material properties.

Significant progress has been made in the enantioselective synthesis of related substituted cyclohexylamines using organocatalysis. acs.org Chiral Brønsted acids, for instance, have been used to catalyze cascade reactions that produce chiral cis-3-substituted cyclohexylamines with excellent enantioselectivity. acs.org Future work will likely adapt and refine these strategies for the more complex trimethyl-substituted system. This may involve the design of new chiral catalysts, including phosphoric acids or squaramides, that can effectively control the stereochemical outcome of the reaction. nih.govrsc.org

Key research objectives in this area include:

Catalyst Design: Synthesizing novel chiral catalysts tailored to the specific steric and electronic demands of this compound precursors.

Asymmetric Methodologies: Developing new asymmetric reactions, such as enantioselective reductive amination or hydroamination, to install the amine group with high stereocontrol. acs.org

Dynamic Kinetic Resolution: Exploring methods to convert a racemic mixture of intermediates into a single desired enantiomer of the final product.

Chiral Separation: Improving techniques for the analytical and preparative separation of different stereoisomers.

| Catalytic System | Reaction Type | Achieved Enantioselectivity (er) | Potential for (1,3,5-TMC)methanamine |

| Chiral Phosphoric Acid | Reductive Amination | Up to 99:1 | High |

| Chiral Squaramide | Michael Addition | Up to 99.7:0.3 rsc.org | High |

| Brønsted/Amine Co-catalysis | Cascade Reaction | >99:1 acs.org | Moderate to High |

(Note: "er" stands for enantiomeric ratio; TMC for trimethylcyclohexyl)

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating research. In the context of this compound, integrating these approaches will provide a deeper understanding of its structural, electronic, and reactive properties.

Computational methods, such as Density Functional Theory (DFT), can be used to predict reaction pathways, calculate transition state energies, and rationalize observed stereoselectivities. nih.govresearchgate.net This predictive power can guide experimental design, saving time and resources. For instance, computational screening of potential catalysts can identify the most promising candidates for synthesis and testing. researchgate.net Experimental techniques, in turn, provide the crucial data needed to validate and refine the computational models. nih.gov This iterative cycle of prediction and verification is essential for tackling complex chemical challenges.

Future integrated research will likely involve:

Mechanism Elucidation: Using computational studies to map out the detailed mechanisms of novel reactions involving this compound.

Property Prediction: Employing quantum mechanical calculations to predict physical and chemical properties, such as pKa, which are important for understanding its behavior in different environments. scholaris.cadntb.gov.ua

Spectroscopic Analysis: Combining experimental spectroscopic data (e.g., NMR, IR) with computational predictions to confirm molecular structures and understand intermolecular interactions. researchgate.net

Rational Design: Using molecular modeling to design new derivatives of this compound with tailored properties for specific applications. dntb.gov.ua

Expanding Applications in Supramolecular Assemblies and Functional Materials

The unique structural features of this compound, particularly its bulky, non-planar alkyl framework and the presence of a primary amine group capable of hydrogen bonding, make it an attractive building block for supramolecular chemistry and materials science.

Future research is expected to explore the use of this compound in the construction of ordered, self-assembling systems. The amine group can act as a hydrogen bond donor, directing the formation of supramolecular structures like rosettes, chains, or networks. The trimethylcyclohexyl group, with its defined stereochemistry, can influence the packing of these assemblies, potentially leading to the formation of porous materials or liquid crystals. Furthermore, derivatives of this amine could be incorporated into polymers to create functional materials with applications as photostabilizers, corrosion inhibitors, or components of covalent organic frameworks. google.comnih.gov

Potential areas for application-driven research include:

Crystal Engineering: Systematically studying how modifications to the molecular structure affect its packing in the solid state to design crystals with desired properties.

Host-Guest Chemistry: Designing derivatives that can act as hosts for small molecule guests, with potential applications in sensing or separation.

Polymer Chemistry: Incorporating the amine into polymer backbones or as a pendant group to modify the properties of materials like polyolefins. google.com

Functional Surfaces: Using self-assembly to create ordered monolayers of this compound derivatives on surfaces to control properties like wettability or adhesion.

Q & A

Q. What are the recommended methods for synthesizing (1,3,5-Trimethylcyclohexyl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves catalytic hydrogenation or reductive amination of pre-functionalized cyclohexane derivatives. For example:

- Catalytic hydrogenation : Use a cyclohexene precursor with a nitrile or imine group, employing palladium or platinum catalysts under hydrogen pressure (5–10 bar) .

- Reductive amination : React 3,3,5-trimethylcyclohexanone with ammonia or methylamine in the presence of sodium cyanoborohydride (NaBH3CN) at controlled pH (6–7) .

Optimization Tips : - Temperature control (40–60°C) minimizes side reactions like over-reduction.

- Solvent selection (e.g., methanol or THF) improves yield by stabilizing intermediates.

- Monitor reaction progress via TLC or GC-MS to terminate at optimal conversion.

Q. How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer:

- Handling : Use nitrile gloves (tested for chemical resistance) and closed-system transfers to avoid inhalation or skin contact. Work in a fume hood with local exhaust ventilation .

- Storage : Keep in airtight, amber glass containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Spill Management : Neutralize spills with absorbent materials (vermiculite or sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from variability in assay conditions or structural modifications. Address this by:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., gabapentin for neuroactivity comparisons) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl groups with halogens) and evaluate potency shifts. For example, trifluoromethyl analogs show enhanced blood-brain barrier penetration .

- Dose-Response Analysis : Perform IC50/EC50 measurements across ≥5 concentrations to confirm activity thresholds.

Q. How can researchers design experiments to assess the stereochemical effects of this compound in pharmacological applications?

Methodological Answer: